molecular formula C12H20F2N2O2 B1398009 Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate CAS No. 1257294-09-9

Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate

Cat. No. B1398009
M. Wt: 262.3 g/mol
InChI Key: JCSMXSJXCVDXDS-UHFFFAOYSA-N
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Patent
US08173650B2

Procedure details

A mixture of 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester (193 mg, 0.74 mmol) and TFA (1 mL) in DCM (2 mL) was stirred at room temperature for 2 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge, washed with MeOH/DCM and eluted with 2M NH3/MeOH affording 1-Azetidin-3-yl-3,3-difluoropyrrolidine as a white solid (122 mg, quant.). 1H NMR (CDCl3, 300 MHz): δ 3.63 (m, 4H), 3.48 (m, 1H), 2.87 (t, J=13.1 Hz, 2H), 2.70 (t, J=7.0 Hz, 2H) and 2.29 (m, 2H)
Quantity
193 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:11][CH:10]([N:12]2[CH2:16][CH2:15][C:14]([F:18])([F:17])[CH2:13]2)[CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH:8]1[CH2:11][CH:10]([N:12]2[CH2:16][CH2:15][C:14]([F:17])([F:18])[CH2:13]2)[CH2:9]1

Inputs

Step One
Name
Quantity
193 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)N1CC(CC1)(F)F
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with MeOH/DCM
WASH
Type
WASH
Details
eluted with 2M NH3/MeOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1CC(C1)N1CC(CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.